2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4OS2 and its molecular weight is 384.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis and Insecticidal Assessment : New heterocyclic compounds, including pyrrole, pyridine, coumarin, and thiazole derivatives, were synthesized for potential insecticidal applications against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer Activities : The synthesis of acetamide derivatives led to compounds with significant anticancer activities against various human tumor cell lines, highlighting the potential of such compounds in cancer therapy (Duran & Demirayak, 2012).
Molecular Docking and In Vitro Screening
Molecular Docking and Antimicrobial Screening : Novel pyridine and fused pyridine derivatives demonstrated antimicrobial and antioxidant activities through molecular docking screenings and in vitro tests, suggesting their potential in developing new antimicrobial agents (Flefel et al., 2018).
Antitumor and Antioxidant Agents
Synthesis of Antitumor and Antioxidant Agents : Thieno[2,3‐d]pyrimidines were used to create compounds with high inhibition of Hep-G2 cell growth, indicating a promising route for developing specific antitumor agents (Aly et al., 2010).
Pharmacological Evaluation
Glutaminase Inhibitors : The design and synthesis of BPTES analogs as glutaminase inhibitors for therapeutic potential in cancer treatment were explored, showing the utility of such compounds in inhibiting the growth of cancer cells (Shukla et al., 2012).
Antimicrobial Activity
Antimicrobial Activity : Novel sulfonamide derivatives were synthesized and exhibited good antimicrobial activity, reinforcing the importance of heterocyclic compounds in developing new antimicrobials (Fahim & Ismael, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-4-14-5-7-15(8-6-14)21-17(24)11-25-18-10-9-16(22-23-18)19-12(2)20-13(3)26-19/h5-10H,4,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXDAEVSDBSDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.